

# 2,3,5-Trifluorobenzyl alcohol chemical properties

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## Compound of Interest

Compound Name: **2,3,5-Trifluorobenzyl alcohol**

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An In-depth Technical Guide to the Chemical Properties of **2,3,5-Trifluorobenzyl Alcohol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3,5-trifluorobenzyl alcohol**, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document includes a summary of its physicochemical properties, detailed experimental protocols for common reactions, and visualizations of its synthetic applications.

## Core Chemical Properties

**2,3,5-Trifluorobenzyl alcohol** is a fluorinated aromatic alcohol. The presence of three fluorine atoms on the benzene ring significantly influences its chemical reactivity, acidity, and physical properties compared to unsubstituted benzyl alcohol.

## Physicochemical and Spectroscopic Data

The quantitative properties of **2,3,5-trifluorobenzyl alcohol** and its isomers are summarized in the table below. These properties are crucial for designing synthetic routes and for the purification of products.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> O	[1][2]
Molecular Weight	162.11 g/mol	[3]
CAS Number	67640-33-9	[4][5]
Appearance	Colorless to pale yellow liquid/solid	[6]
Boiling Point	201-204 °C (for 2,4,5-isomer)	
Density	1.4 g/mL at 25 °C (for 2,4,5-isomer)	
Refractive Index (n <sub>20/D</sub> )	1.472 (for 2,4,5-isomer)	
InChIKey	IAYKYKBQMLBYAI-UHFFFAOYSA-N	[2]
SMILES	C1=C(C=C(C(=C1CO)F)F)F	[2]

Note: Some physical data is for the isomeric 2,4,5-trifluorobenzyl alcohol and is provided as a close approximation in the absence of specific data for the 2,3,5-isomer.

## Chemical Reactivity and Synthetic Applications

The primary alcohol group in **2,3,5-trifluorobenzyl alcohol** is the main site of its chemical reactivity.[5] It readily undergoes esterification, etherification, and oxidation reactions.[5] The electron-withdrawing nature of the trifluorinated phenyl ring can influence the reactivity of the hydroxyl group and the stability of reaction intermediates.

## Role in Drug Development

Fluorinated building blocks like 2,3,5,6-tetrafluorobenzyl alcohol, a closely related compound, are valuable in pharmaceutical development.[7][8] The inclusion of fluorine atoms in a drug candidate can enhance its metabolic stability, bioavailability, and binding affinity to target enzymes or receptors.[8] **2,3,5-Trifluorobenzyl alcohol** serves as a versatile starting material for introducing a trifluorobenzyl moiety into more complex molecules.



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Caption: Synthetic pathway from **2,3,5-trifluorobenzyl alcohol** to a final drug product.

## Experimental Protocols

Below are detailed methodologies for key reactions involving benzyl alcohols, adapted for **2,3,5-trifluorobenzyl alcohol**.

### Esterification via Fischer Esterification

This protocol describes the formation of a 2,3,5-trifluorobenzyl ester from the corresponding alcohol and a carboxylic acid.

Objective: To synthesize a 2,3,5-trifluorobenzyl ester.

Materials:

- **2,3,5-Trifluorobenzyl alcohol**
- Carboxylic acid (e.g., acetic acid)
- Sulfuric acid ( $H_2SO_4$ ) or p-toluenesulfonic acid (TsOH) as a catalyst<sup>[5]</sup>
- Toluene or a similar organic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dean-Stark apparatus (optional, for water removal)

Procedure:

- In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine **2,3,5-trifluorobenzyl alcohol** (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of sulfuric acid (e.g., 3-5 mol%).
- Add a suitable solvent like toluene to facilitate azeotropic removal of water.
- Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
- Purify the crude product by column chromatography or distillation.

## Conversion to 2,3,5-Trifluorobenzyl Chloride

This protocol details the conversion of the alcohol to the corresponding benzyl chloride, a more reactive intermediate for nucleophilic substitution reactions.

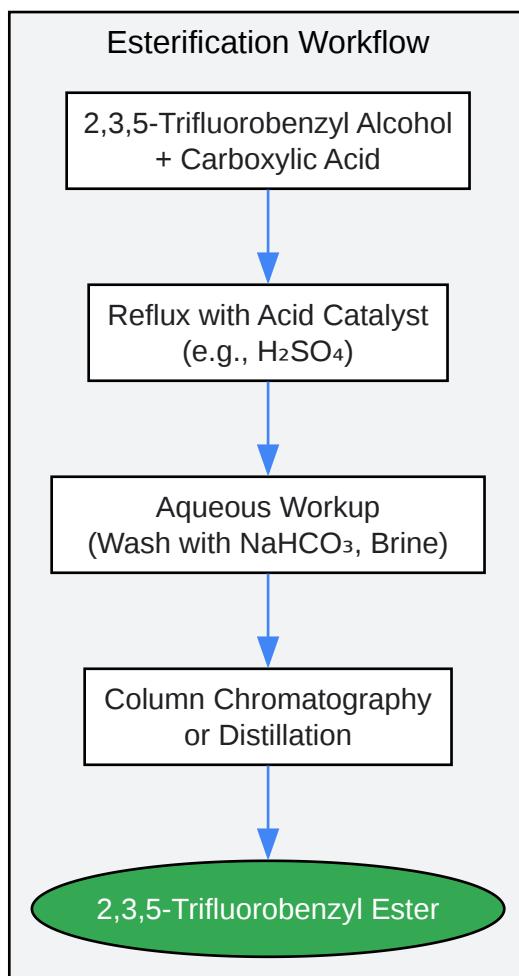
Objective: To synthesize 2,3,5-trifluorobenzyl chloride.

Materials:

- **2,3,5-Trifluorobenzyl alcohol**
- Thionyl chloride ( $\text{SOCl}_2$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- N,N-dimethylformamide (DMF) (catalytic amount)
- Saturated sodium bicarbonate solution

Procedure:

- To a stirring solution of **2,3,5-trifluorobenzyl alcohol** (1 equivalent) and a catalytic amount of DMF in dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.[9]
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[9]
- Monitor the reaction for the complete consumption of the starting material by TLC or GC.[9]
- Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.[9]
- Extract the product with dichloromethane.[9]
- Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.[9]
- Filter and concentrate under reduced pressure to yield the 2,3,5-trifluorobenzyl chloride.[9]



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Caption: A typical experimental workflow for the esterification of **2,3,5-trifluorobenzyl alcohol**.

## Safety and Handling

**2,3,5-Trifluorobenzyl alcohol** and its isomers are considered hazardous chemicals.

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)[\[10\]](#)
- Precautionary Measures: Use in a well-ventilated area.[\[10\]](#) Wear protective gloves, clothing, and eye/face protection.[\[10\]](#) Avoid breathing mist, vapors, or spray.[\[10\]](#) Wash exposed skin thoroughly after handling.[\[11\]](#)

- Storage: Store in a well-ventilated place and keep the container tightly closed.[[10](#)] Store locked up.[[10](#)]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[[4](#)][[10](#)][[11](#)][[12](#)][[13](#)][[14](#)]

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